molecular formula C25H32N4O3S B2866440 1-[2-(morpholin-4-yl)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one CAS No. 898435-29-5

1-[2-(morpholin-4-yl)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one

Cat. No.: B2866440
CAS No.: 898435-29-5
M. Wt: 468.62
InChI Key: AXGCETLUUUIULT-UHFFFAOYSA-N
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Description

The compound 1-[2-(morpholin-4-yl)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one (CAS: 898435-29-5) is a hexahydroquinazolinone derivative with a molecular formula of C25H32N4O3S and a molecular weight of 468.61 g/mol . Its structure features:

  • A hexahydroquinazolin-2-one core, providing a bicyclic scaffold.

This combination of functional groups suggests unique physicochemical and pharmacological properties compared to simpler quinazolinone derivatives.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S/c30-23(28-11-5-7-19-6-1-3-9-21(19)28)18-33-24-20-8-2-4-10-22(20)29(25(31)26-24)13-12-27-14-16-32-17-15-27/h1,3,6,9H,2,4-5,7-8,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGCETLUUUIULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound Hexahydroquinazolin-2-one Morpholinylethyl, tetrahydroquinoline-sulfanyl C25H32N4O3S 468.61 Reference compound
2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Triazoloquinazolinone Methoxyphenyl-oxoethyl, dimethyl, triazolo ring C26H26N4O3S 474.58 Triazolo ring introduces rigidity; methoxy enhances lipophilicity
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one Dihydroquinazolinone Chloro-methylphenyl, phenyl group C23H17ClN2O2S 420.91 Electron-withdrawing Cl reduces binding affinity
Triazole-substituted quinazolinone Quinazolinone Triazole ring, benzaldehyde-derived substituents Not specified ~400–500 (estimated) Triazole enhances metal coordination potential
N-Methyl-2,3-dihydroquinazolin-4-one derivatives Dihydroquinazolinone Thiophene, thiazole rings Variable ~350–450 (estimated) Heterocycles improve anti-tubercular activity

Key Findings from Comparative Studies

Electron-Withdrawing Substituents: Analogs with electron-withdrawing groups (e.g., Cl in , Br in ) exhibit reduced apoptotic or cytotoxic activity due to impaired binding to biological targets .

Morpholine vs. Triazole : Morpholine in the target compound improves solubility and metabolic stability compared to triazole-containing analogs (e.g., ), which may prioritize metal-binding interactions .

Sulfanyl Linker: The sulfanyl group in the target compound and analogs (e.g., ) facilitates covalent or non-covalent interactions with cysteine residues or metal ions, though steric effects from tetrahydroquinoline may reduce accessibility compared to smaller substituents (e.g., methoxyphenyl in ).

Anti-Tubercular Activity: Thiophene/thiazole-substituted dihydroquinazolinones (e.g., ) show promise against Mycobacterium tuberculosis, while the target compound’s tetrahydroquinoline moiety may target different pathways (e.g., kinase inhibition).

Implications for Drug Design

  • Selectivity: The tetrahydroquinoline group in the target compound may confer selectivity for enzymes with hydrophobic binding pockets (e.g., kinases), whereas smaller analogs (e.g., ) could target broader substrates.
  • Solubility: Morpholine and hexahydroquinazolinone core enhance aqueous solubility compared to fully aromatic analogs (e.g., ), improving bioavailability.
  • Synthetic Complexity: The target compound’s synthesis requires multi-step functionalization of the quinazolinone core, while triazole-based analogs (e.g., ) utilize click chemistry for rapid derivatization.

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